molecular formula C16H23NO2 B219520 2-Dimethylaminomethylcyclohexyl benzoate CAS No. 117307-29-6

2-Dimethylaminomethylcyclohexyl benzoate

Cat. No. B219520
CAS RN: 117307-29-6
M. Wt: 261.36 g/mol
InChI Key: OYIQBJVQPZHJHK-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminomethylcyclohexyl benzoate, also known as DMAC or Cyclohexyl DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a white crystalline powder with a molecular formula of C17H25NO2 and a molecular weight of 275.39 g/mol. This compound is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethylcyclohexyl benzoate is not fully understood. However, it is believed that 2-Dimethylaminomethylcyclohexyl benzoate exerts its effects by inhibiting the activity of certain enzymes in the body. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Dimethylaminomethylcyclohexyl benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been shown to have antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a relatively stable compound that can be easily synthesized in the lab. 2-Dimethylaminomethylcyclohexyl benzoate is also a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. However, 2-Dimethylaminomethylcyclohexyl benzoate has some limitations for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a toxic compound that can be harmful if ingested or inhaled. 2-Dimethylaminomethylcyclohexyl benzoate should be handled with care in the lab, and appropriate safety precautions should be taken.

Future Directions

There are several future directions for research on 2-Dimethylaminomethylcyclohexyl benzoate. One area of research is the development of new synthetic methods for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring new catalysts and reaction conditions to improve the yield and purity of 2-Dimethylaminomethylcyclohexyl benzoate.
Another area of research is the development of new applications for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring the potential use of 2-Dimethylaminomethylcyclohexyl benzoate as a drug delivery system for various drugs, including anticancer drugs and antibiotics. 2-Dimethylaminomethylcyclohexyl benzoate is also being studied for its potential applications in the field of materials science. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
In conclusion, 2-Dimethylaminomethylcyclohexyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Dimethylaminomethylcyclohexyl benzoate is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. 2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in organic synthesis and medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects, as well as antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments, but also has some limitations due to its toxicity. Future research on 2-Dimethylaminomethylcyclohexyl benzoate is focused on the development of new synthetic methods and new applications for this compound.

Synthesis Methods

The synthesis of 2-Dimethylaminomethylcyclohexyl benzoate involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The first step involves the reaction of cyclohexanone with dimethylamine to form N,N-dimethylcyclohexylamine. This intermediate is then reacted with benzoyl chloride to form 2-Dimethylaminomethylcyclohexyl benzoate. The reaction is typically carried out under reflux conditions, and the yield of 2-Dimethylaminomethylcyclohexyl benzoate is around 70-80%.

Scientific Research Applications

2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in various fields. One of the primary applications of 2-Dimethylaminomethylcyclohexyl benzoate is in the field of organic synthesis. 2-Dimethylaminomethylcyclohexyl benzoate is used as a reagent for the synthesis of various organic compounds, including esters, amides, and ketones. 2-Dimethylaminomethylcyclohexyl benzoate is also used as a solvent for the synthesis of certain compounds.
2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential applications in the field of medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential use as a drug delivery system. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a carrier for various drugs, including anticancer drugs and antibiotics.

properties

CAS RN

117307-29-6

Product Name

2-Dimethylaminomethylcyclohexyl benzoate

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

[(1S,2S)-2-[(dimethylamino)methyl]cyclohexyl] benzoate

InChI

InChI=1S/C16H23NO2/c1-17(2)12-14-10-6-7-11-15(14)19-16(18)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3/t14-,15-/m0/s1

InChI Key

OYIQBJVQPZHJHK-GJZGRUSLSA-N

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@@H]1OC(=O)C2=CC=CC=C2

SMILES

CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2

synonyms

2-dimethylaminomethylcyclohexyl benzoate
2-dimethylaminomethylcyclohexyl benzoate, (1R-cis)-isomer
2-dimethylaminomethylcyclohexyl benzoate, (1R-trans)-isomer
2-dimethylaminomethylcyclohexyl benzoate, (1S-trans)-isomer
DAMC-BENZOATE

Origin of Product

United States

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